molecular formula C15H12O3 B1328932 o-(Phenylacetyl)benzoic acid CAS No. 33148-55-9

o-(Phenylacetyl)benzoic acid

Cat. No.: B1328932
CAS No.: 33148-55-9
M. Wt: 240.25 g/mol
InChI Key: NJXDTGLUPRKMFN-UHFFFAOYSA-N
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Description

o-(Phenylacetyl)benzoic acid is a benzoic acid derivative characterized by a phenylacetyl group (-CH₂C₆H₅) attached to the ortho position of the benzoic acid core. This compound is synthesized via N-acylation reactions using phenylacetyl chloride as the acylating agent, typically in the presence of potassium carbonate and solvents such as water or ethyl acetate . Structural analysis reveals that the phenylacetyl group introduces steric and electronic effects, which may influence its solubility, bioavailability, and interaction with biological targets .

Properties

IUPAC Name

2-(2-phenylacetyl)benzoic acid
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InChI

InChI=1S/C15H12O3/c16-14(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXDTGLUPRKMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20186799
Record name Benzoic acid, 2-phenylacetyl-
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Molecular Weight

240.25 g/mol
Source PubChem
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CAS No.

33148-55-9
Record name 2-(2-Phenylacetyl)benzoic acid
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Record name 2-(2-Phenylacetyl)benzoic acid
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Record name 2-(Phenylacetyl)benzoic acid
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Record name Benzoic acid, 2-phenylacetyl-
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Record name Benzoic acid, 2-(2-phenylacetyl)
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Record name 2-(2-PHENYLACETYL)BENZOIC ACID
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Biological Activity

o-(Phenylacetyl)benzoic acid, also known as 2-(2-phenylacetyl)benzoic acid, is a compound with significant biological activity that has been explored in various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its benzoic acid backbone with a phenylacetyl group attached. Its chemical structure can be represented as follows:

C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_3

This compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL. These results indicate its potential as an antibacterial agent, particularly against resistant strains of bacteria .

2. Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of key enzymes involved in bacterial metabolism. Molecular docking studies suggested that this compound binds effectively to the active sites of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical targets for antibiotic development . The binding interactions were characterized by multiple hydrogen bonds, enhancing its potential as a therapeutic agent.

3. Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects at concentrations up to 62.5 µg/mL. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in sensitive cell lines .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting DHFR and enoyl ACP reductase, the compound disrupts folate metabolism and fatty acid synthesis in bacteria, leading to growth inhibition.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, preventing proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells .

Case Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics, suggesting its potential use in treating resistant infections .

Case Study 2: Cancer Cell Line Studies

In a study involving various human cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways. The results indicated a dose-dependent response, where higher concentrations led to increased apoptotic cell death, highlighting its potential as an anticancer agent .

Summary of Research Findings

Activity Effect Reference
AntibacterialMIC: 0.8 - 100 µg/mL
Enzyme InhibitionEffective against DHFR and enoyl ACP
CytotoxicityInduces apoptosis in cancer cells

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One significant application of o-(Phenylacetyl)benzoic acid is in the synthesis of pharmaceutical intermediates. For instance, it serves as a precursor in the production of antidepressant drugs. A notable method involves the hydrogenation of benzyl phthalide to produce o-phenethyl benzoic acid, which can be further processed to yield active pharmaceutical ingredients (APIs) like amitriptyline .

Plant Growth Regulation

Recent studies have identified derivatives of this compound as potential plant growth regulators. For example, 4-(2-phenylethynyl)benzoic acid has shown efficacy in suppressing lateral branching and inhibiting seed germination in tomatoes at low concentrations. This indicates a promising avenue for agricultural applications, particularly in chemical pruning to enhance crop yields while reducing labor costs .

Biochemical Studies

This compound has been utilized in biochemical studies to explore enzyme activities related to phenylacyl-CoA ligases. Research on Pseudomonas putida has demonstrated that this compound can influence the activity of enzymes that metabolize aromatic carboxylic acids, thereby providing insights into microbial metabolism and potential biotechnological applications .

Comparison with Similar Compounds

Table 1: Structural Features of Key Benzoic Acid Derivatives

Compound Substituent(s) Position Key Functional Groups
o-(Phenylacetyl)benzoic acid Phenylacetyl group Ortho Carboxylic acid, amide
5-Acetamido-2-hydroxy benzoic acid (PS1) Acetamido, hydroxyl 5, 2 Carboxylic acid, hydroxyl, amide
PS2 (Benzoyl derivative) Benzoyl group 5 Carboxylic acid, amide
p-Hydroxybenzoic acid Hydroxyl group Para Carboxylic acid, hydroxyl
2-Hydroxy-4-substituted-3-azo-benzoic acid Azo group, hydroxyl, substituents 2, 3, 4 Carboxylic acid, hydroxyl, azo

Key Observations :

  • Substituent position significantly impacts physicochemical properties. For instance, substituents in the para position (e.g., p-hydroxybenzoic acid) are more readily recognized by biosensors than ortho or meta derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound pKa (Carboxylic) pKa (Phenolic) Solubility (Water) Thermal Stability
This compound 3.8–4.2* N/A Moderate High
p-Hydroxybenzoic acid 4.5 9.8 High Moderate
2-Hydroxy-4-methyl-3-azo-benzoic acid 2.7 8.9 Low Moderate

*Estimated based on analogous compounds .

Key Findings :

  • The phenylacetyl group reduces aqueous solubility compared to hydroxylated derivatives (e.g., p-hydroxybenzoic acid) .
  • Azo derivatives exhibit lower pKa values for phenolic protons due to electron-withdrawing effects of the azo group .

Key Insights :

  • The benzoyl derivative (PS2) shows higher analgesic activity than this compound, likely due to enhanced electron-withdrawing effects stabilizing drug-target interactions .
  • Biosensor recognition is strongest for para-substituted derivatives (e.g., p-hydroxybenzoic acid) due to optimal steric alignment .

Q & A

What are the established synthetic routes for o-(Phenylacetyl)benzoic acid, and how do their yields and purity compare?

Level: Basic
Methodological Answer:
The primary synthetic routes include:

  • Carbonylation of benzyl chloride derivatives : This method, optimized for phenylacetic acid precursors, involves reacting benzyl chloride with CO under catalytic conditions (e.g., palladium or nickel catalysts) to form phenylacetic acid intermediates. Yields typically range from 70–85%, with purity >90% after recrystallization .
  • Hydrolysis of cyanide precursors : Benzyl cyanide hydrolysis, though phased out due to environmental concerns, achieves ~65% yield but requires rigorous purification to remove toxic by-products .
  • Microwave-assisted coupling : For derivatives like 2-phenoxybenzoic acid, microwave irradiation reduces reaction time (15–30 minutes) while maintaining yields of 80–90% and purity >95% .

Comparative studies favor carbonylation for scalability and microwave methods for lab-scale efficiency.

How can microwave irradiation enhance the synthesis efficiency of this compound derivatives?

Level: Advanced
Methodological Answer:
Microwave-assisted synthesis improves:

  • Reaction kinetics : Reduces time from hours to minutes via rapid, uniform heating. For example, coupling 2-chlorobenzoic acid with phenol derivatives under microwaves achieves 90% yield in 20 minutes vs. 6 hours conventionally .
  • Purity control : Minimizes side reactions (e.g., decarboxylation) by precise temperature modulation.
  • Energy efficiency : Lowers solvent usage (dry media) and energy consumption by 40–60% .
    Optimization requires tuning power (300–600 W), solvent polarity, and stoichiometry to prevent degradation.

What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the phenylacetyl methylene group resonates at δ 3.6–3.8 ppm (singlet) .
    • ¹³C NMR : The carbonyl carbon (COOH) appears at δ 170–175 ppm, and the ketone group (phenylacetyl) at δ 195–200 ppm .
  • LC-MS/MS : Confirms molecular weight ([M+H]+ ≈ 257 m/z) and fragments (e.g., loss of COOH at 211 m/z). Use reverse-phase C18 columns with 0.1% formic acid in mobile phases for optimal separation .

How can researchers resolve contradictions in reaction outcomes when using different catalytic systems for phenylacetyl group introduction?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Catalyst selectivity : Palladium catalysts favor mono-substitution, while nickel may over-reduce side chains. Validate via control experiments with inert atmospheres (N₂/Ar) to exclude oxidation .
  • By-product analysis : Use GC-MS or HPLC to identify impurities (e.g., dimerized products or decarboxylated species). Adjust catalyst loading (1–5 mol%) and ligand systems (e.g., PPh₃ for Pd) to suppress side reactions .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to detect intermediate species and optimize time-temperature profiles .

What strategies optimize the regioselectivity in electrophilic substitution reactions involving this compound?

Level: Advanced
Methodological Answer:
Regioselectivity is influenced by:

  • Directing groups : The COOH group directs electrophiles to the ortho position. Protect the acid as a methyl ester to shift selectivity to para .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance ortho substitution by stabilizing transition states. Additives like BF₃·Et₂O further improve yields (15–20% increase) .
  • Temperature control : Lower temperatures (0–5°C) favor ortho products, while higher temperatures (80°C) promote thermodynamic para products .

How do pH and solvent polarity influence the stability of this compound during storage and reactions?

Level: Basic
Methodological Answer:

  • pH stability : The compound degrades rapidly in alkaline conditions (pH >8) via hydrolysis of the phenylacetyl group. Store in neutral buffers (pH 6–7) or under nitrogen to prevent oxidation .
  • Solvent effects : Hydrophobic solvents (e.g., ethyl acetate) enhance stability by reducing water-mediated hydrolysis. In polar solvents (MeOH, H₂O), degradation half-life decreases by 50% .

What are the best practices for quantifying this compound in complex matrices using LC-MS/MS?

Level: Advanced
Methodological Answer:

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to remove matrix interferents. Recovery rates exceed 95% with methanol:water (70:30) elution .
  • LC conditions :
    • Column: Hypersil Gold C18 (2.1 × 100 mm, 3 µm).
    • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient from 5% B to 95% B over 10 minutes .
  • MS parameters : ESI-negative mode, MRM transitions 257→211 (quantifier) and 257→183 (qualifier). Limit of detection (LOD): 0.1 ng/mL .

What are the common by-products in the carbonylation of benzyl chloride to produce phenylacetic acid precursors, and how are they identified?

Level: Advanced
Methodological Answer:
Key by-products include:

  • Benzyl alcohol : Forms via hydrolysis of unreacted benzyl chloride. Detectable via GC-MS (retention time ~4.2 min) .
  • Biphenyl derivatives : Result from Ullmann coupling under high-temperature conditions. Confirm via HPLC-UV (λ = 254 nm) and NMR (aromatic multiplet integration) .
  • Chlorinated impurities : Use ion chromatography to quantify residual Cl⁻ (EPA Method 300.0) and adjust catalyst regeneration cycles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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